molecular formula C26H27N3O4S B2980142 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 683770-49-2

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide

Cat. No.: B2980142
CAS No.: 683770-49-2
M. Wt: 477.58
InChI Key: ZHZYCHQSKHMDNU-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a benzamide derivative featuring a 1,3-benzoxazole moiety linked to a phenyl ring and a sulfamoyl group substituted with butyl and ethyl chains. This compound’s structure combines a lipophilic heterocycle with a polar sulfonamide group, making it a candidate for diverse biological interactions, particularly in targeting proteins or receptors where hydrophobic and hydrogen-bonding interactions are critical.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-3-5-18-29(4-2)34(31,32)20-16-14-19(15-17-20)25(30)27-22-11-7-6-10-21(22)26-28-23-12-8-9-13-24(23)33-26/h6-17H,3-5,18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZYCHQSKHMDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions Industrial production methods often utilize optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name/ID Core Structure Heterocycle/Substituent Sulfamoyl Group Reported Activity/Properties Affinity (Kd/Bmax)
Target Compound Benzamide 1,3-Benzoxazol-2-yl phenyl Butyl(ethyl)sulfamoyl Not explicitly stated Unknown
LMM5 () Benzamide 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole Benzyl(methyl)sulfamoyl Antifungal Unknown
LMM11 () Benzamide 5-(Furan-2-yl)-1,3,4-oxadiazole Cyclohexyl(ethyl)sulfamoyl Antifungal Unknown
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide () Benzamide 1,3-Benzothiazol-2-yl phenyl Dimethylsulfamoyl Not reported Unknown
[125I]PIMBA () Benzamide Piperidinyl-ethyl None (iodo-methoxybenzamide) Sigma receptor binding (DU-145 cells) Kd = 5.80 nM, Bmax = 1800 fmol/mg
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide () Benzamide Imidazole 5-Methylisoxazol-4-yl sulfamoyl Antifungal IC50 not reported
4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide () Benzamide None Dual sulfamoyl (butyl(ethyl) + 4-methylpyrimidin-2-yl) Not reported Unknown

Structural and Functional Insights

Heterocyclic Moieties
  • Benzoxazole vs. Benzothiazole (): The target compound’s 1,3-benzoxazole differs from benzothiazole in electronic properties due to oxygen vs. sulfur atoms.
  • Oxadiazole Derivatives () : LMM5 and LMM11 incorporate 1,3,4-oxadiazole rings, which are rigid and planar, favoring DNA intercalation or enzyme inhibition. The target’s benzoxazole offers similar rigidity but with a different hydrogen-bonding profile.
Sulfamoyl Substitutions
  • Dual Sulfamoyl Groups () : The compound in features two sulfamoyl groups, which may enhance binding to charged residues but could limit bioavailability due to excessive polarity.

Pharmacokinetic and Docking Considerations

  • Hydrophobic Enclosure () : Computational models suggest that lipophilic groups (e.g., butyl(ethyl)sulfamoyl) enhance binding through hydrophobic enclosure in protein pockets. This may give the target compound an advantage over dimethylsulfamoyl analogs.
  • Solubility : The use of Pluronic F-127 in LMM5/LMM11 formulations () highlights solubility challenges with sulfamoyl compounds. The target’s branched alkyl chain may necessitate similar solubilization strategies.

Biological Activity

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazole moiety and a sulfamoyl group, which are known to contribute to various biological effects. The structural formula can be represented as follows:

N 2 1 3 benzoxazol 2 yl phenyl 4 butyl ethyl sulfamoyl benzamide\text{N 2 1 3 benzoxazol 2 yl phenyl 4 butyl ethyl sulfamoyl benzamide}

Antimicrobial Activity

Research indicates that compounds with benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have shown that certain derivatives can selectively inhibit Gram-positive bacteria while displaying lesser activity against Gram-negative strains. The minimal inhibitory concentrations (MICs) for several derivatives were evaluated, revealing that some compounds demonstrated significant antibacterial effects.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
10aBacillus subtilis32
10bEscherichia coli64
10cStaphylococcus aureus16

These findings suggest that modifications in the benzoxazole structure can enhance antimicrobial properties, potentially making them candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that this compound exhibits cytotoxic effects against multiple types of cancer cells, including:

  • Breast Cancer : MCF-7 and MDA-MB-231 cell lines showed significant sensitivity.
  • Lung Cancer : A549 cells were notably affected by the compound.
  • Colorectal Cancer : HCT-116 cells exhibited reduced viability upon treatment.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
MDA-MB-23112
A54920
HCT-11618

These results indicate that the compound's structural components may play a crucial role in its ability to induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular pathways involved in proliferation and survival, possibly through the modulation of reactive oxygen species (ROS) and apoptosis-related proteins.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting potential for therapeutic use.
  • Combination Therapies : When used in conjunction with established chemotherapeutics, enhanced efficacy was observed, indicating possible synergistic effects.

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